

# Diphenicillin sodium molecular weight and formula

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## Compound of Interest

Compound Name: Diphenicillin sodium

Cat. No.: B15494851

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## Diphenicillin Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diphenicillin sodium**, a semisynthetic antibiotic belonging to the penicillin class. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, offering valuable insights for professionals in drug development and microbiological research.

## Core Chemical and Physical Properties

**Diphenicillin sodium** is the sodium salt of Diphenicillin, a narrow-spectrum beta-lactam antibiotic. Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>19</sub> N <sub>2</sub> O <sub>4</sub> S.Na	<a href="#">[1]</a>
Molecular Weight	418.447 g/mol	<a href="#">[1]</a>
CAS Number	2289-50-1	<a href="#">[1]</a>

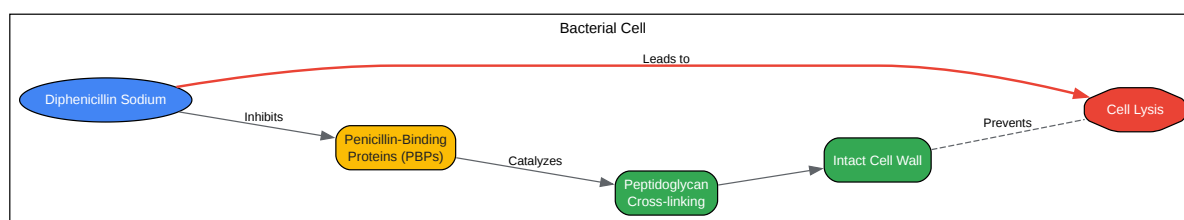
## Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other penicillin antibiotics, **Diphenicillin sodium** exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.

The primary target of penicillins is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][3] These enzymes, including transpeptidases, are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial polymer that forms the backbone of the cell wall in both Gram-positive and Gram-negative bacteria.

**Diphenicillin sodium**, through its characteristic  $\beta$ -lactam ring, mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This allows it to bind to the active site of PBPs, leading to their irreversible acylation. The inactivation of these enzymes prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the cell wall.[2][4] The weakened cell wall can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[3][5]

Bacterial resistance to penicillins can emerge through several mechanisms. The most common is the production of  $\beta$ -lactamase enzymes, which hydrolyze the  $\beta$ -lactam ring, rendering the antibiotic inactive.[2] Other resistance strategies include alterations in the structure of PBPs, reducing their affinity for the antibiotic, and changes in the bacterial outer membrane that limit drug penetration.[2]



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Caption: Mechanism of action of **Diphenicillin sodium**.

## Experimental Protocols

While specific, detailed experimental protocols for **Diphenicillin sodium** are not readily available in the public domain, established methodologies for other penicillin antibiotics can be adapted. The following sections outline representative protocols for the analysis and synthesis of penicillin compounds.

### High-Performance Liquid Chromatography (HPLC) for Penicillin Analysis

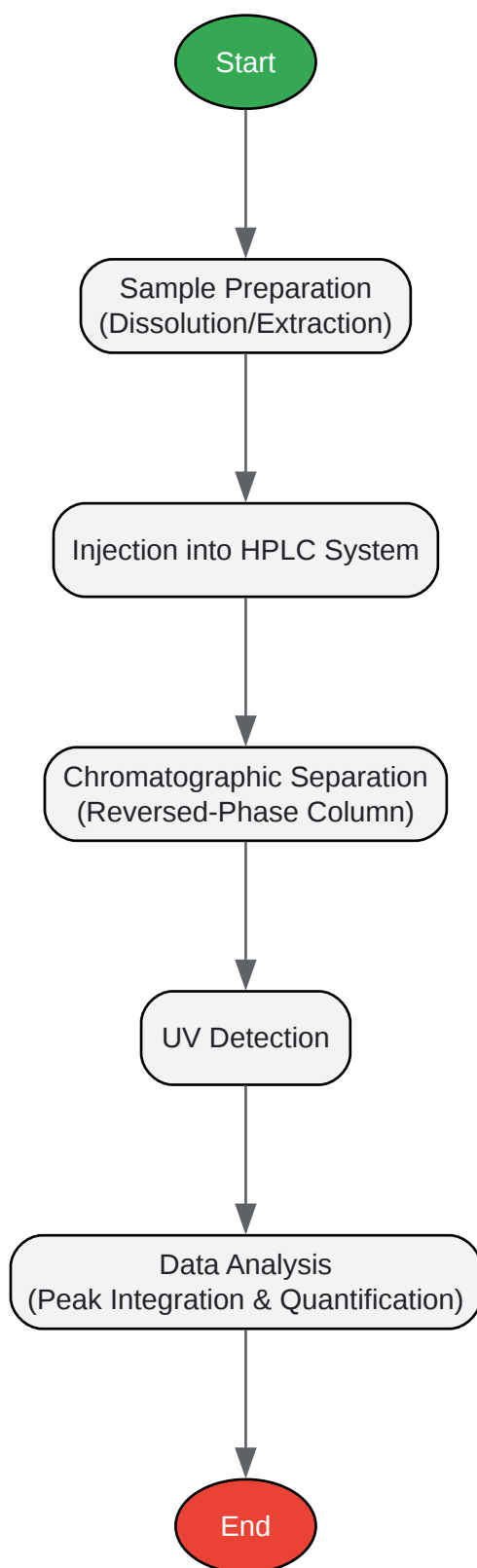
HPLC is a robust and widely used technique for the separation, identification, and quantification of antibiotics, including penicillins.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To determine the purity and concentration of a penicillin sample.

Methodology:

- Sample Preparation:
  - Accurately weigh and dissolve the penicillin standard or sample in a suitable solvent, typically a mixture of deionized water and an organic solvent like acetonitrile.[\[6\]](#)
  - For biological samples (e.g., serum, urine), a protein precipitation step with an agent like methanol may be required, followed by centrifugation to separate the supernatant for injection.[\[8\]](#)
- Chromatographic Conditions:
  - Column: A reversed-phase column, such as a C18 or C8, is commonly used.[\[6\]](#)[\[7\]](#)
  - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[\[6\]](#)[\[7\]](#)
  - Flow Rate: Typically in the range of 1.0 mL/min.[\[6\]](#)[\[7\]](#)
  - Detection: UV detection is standard, with the wavelength set to the absorbance maximum of the penicillin, often around 210-240 nm.[\[6\]](#)[\[9\]](#)

- Temperature: The column is usually maintained at ambient or a slightly elevated temperature.
- Data Analysis:
  - The retention time of the peak is used for identification by comparing it to that of a known standard.
  - The area under the peak is proportional to the concentration and is used for quantification against a calibration curve prepared from standards of known concentrations.



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Caption: General workflow for HPLC analysis of penicillins.

## Synthesis of Penicillin Sodium Salts

The sodium salt of a penicillin can be synthesized from its free acid form through a neutralization reaction.

Objective: To prepare the sodium salt of a penicillin from the corresponding acid.

Methodology:

- **Dissolution:** Dissolve the penicillin free acid in a suitable anhydrous organic solvent, such as methanol or ethanol.<sup>[10]</sup>
- **Base Addition:** Slowly add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide, dissolved in the same solvent, to the penicillin solution while stirring.<sup>[10]</sup> The reaction is typically carried out at a reduced temperature (e.g., in an ice bath) to minimize degradation.<sup>[10]</sup>
- **Crystallization:** The penicillin sodium salt, being less soluble in the organic solvent, will precipitate out of the solution. The reaction mixture may be stirred for a period to ensure complete reaction and crystallization.
- **Isolation and Drying:** The crystalline product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum to yield the final product.<sup>[10]</sup>

This guide provides a foundational understanding of **Diphenicillin sodium** for research and development purposes. Further specific experimental validation is recommended for any new application or formulation.

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